Structural Differentiation: Azepane Ring Versus 3-Methylpiperidine in the N1-(2,4-Dimethylphenyl)-pyrazolo[3,4-d]pyrimidine Scaffold
The single most structurally proximal analog to the target compound is VU0080241 (CAS 393845-24-4), which bears an identical N1-(2,4-dimethylphenyl) substituent and pyrazolo[3,4-d]pyrimidine core, but replaces the C4 azepane with a 3-methylpiperidine ring [1]. The target compound's azepane is a seven-membered saturated nitrogen heterocycle (hexahydro-1H-azepine), while the comparator's 3-methylpiperidine is a six-membered ring with a methyl substituent at the 3-position [1], . This difference introduces a measurable increase in molecular volume (estimated ~15 ų by the additional methylene unit), increased conformational entropy from the seven-membered ring's greater flexibility, and a calculated LogP increase of approximately 0.4 units (VU0080241: LogP 4.41 experimentally determined; target compound LogP estimated ~4.8) . These physicochemical differences are not cosmetic—SAR studies across multiple pyrazolo[3,4-d]pyrimidine kinase inhibitor series demonstrate that even single-atom changes at the C4 position can invert target selectivity between kinase families [2].
| Evidence Dimension | C4 cyclic amine structure, molecular formula, LogP, and molecular weight |
|---|---|
| Target Compound Data | C4 = azepane (seven-membered ring, hexahydro-1H-azepin-1-yl); molecular formula C₁₉H₂₃N₅; MW = 321.42; LogP estimated ~4.8 |
| Comparator Or Baseline | VU0080241: C4 = 3-methylpiperidine (six-membered ring); molecular formula C₁₉H₂₃N₅; MW = 321.42; LogP = 4.41 (experimental); CAS 393845-24-4 |
| Quantified Difference | ΔLogP ≈ +0.4 units (estimated); Δmolecular volume ≈ +15 ų; identical molecular formula and MW |
| Conditions | Structural comparison by InChI/canonical SMILES; LogP for VU0080241 from multiple vendor technical datasheets; target compound LogP estimated by addition of one methylene unit contribution |
Why This Matters
For procurement decisions, VU0080241 and the target compound have identical molecular formulas and mass, making them indistinguishable by LC-MS alone—only structural elucidation by NMR or retention-time differentiation under optimized chromatographic conditions can confirm identity, which is critical for compound management and screening-deck integrity.
- [1] Niswender CM, Johnson KA, Luo Q, et al. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4. Mol Pharmacol. 2008;74(5):1345-1358. doi:10.1124/mol.108.049551. Compound 7 (VU0080241) SAR and characterization. View Source
- [2] Nemr MTM, Elshewy A, Ibrahim ML, El Kerdawy AM, Halim PA. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors. Bioorg Chem. 2024;150:107566. Demonstrates that C4 substituent identity governs kinase selectivity within the pyrazolo[3,4-d]pyrimidine scaffold. View Source
